molecular formula C13H9F2NO4S B2783847 2-[(2,4-difluorophenyl)sulfonylamino]benzoic Acid CAS No. 327103-13-9

2-[(2,4-difluorophenyl)sulfonylamino]benzoic Acid

Cat. No. B2783847
CAS RN: 327103-13-9
M. Wt: 313.27
InChI Key: JYNGFJAOVXUSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-difluorophenyl)sulfonylamino]benzoic acid, commonly known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DFB is a member of the sulfonylurea family of compounds, which are known to have hypoglycemic effects.

Mechanism of Action

The mechanism of action of DFB involves the activation of ATP-sensitive potassium channels (KATP) in pancreatic beta cells. This leads to the depolarization of the cell membrane and subsequent opening of voltage-gated calcium channels, which triggers insulin secretion. DFB also inhibits the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which is involved in the production of cortisol. This inhibition can help to reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
DFB has been shown to have a number of biochemical and physiological effects. It has been found to increase insulin secretion, lower blood glucose levels, reduce inflammation, and protect against oxidative stress. Additionally, DFB has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using DFB in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the regulation of insulin secretion and the role of KATP channels in this process. Additionally, DFB has been shown to have low toxicity and good stability, making it a safe and reliable compound to work with.
One limitation of using DFB in lab experiments is its relatively low potency compared to other sulfonylurea compounds. This can make it difficult to achieve significant effects at low concentrations. Additionally, DFB has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.

Future Directions

There are a number of future directions for research on DFB. One area of interest is the development of more potent analogs of DFB that can achieve greater effects at lower concentrations. Additionally, further research is needed to fully understand the neuroprotective effects of DFB and its potential applications in the treatment of neurodegenerative disorders. Finally, research on the anti-inflammatory and antioxidant properties of DFB may lead to its use in the treatment of other diseases beyond diabetes.

Synthesis Methods

The synthesis of DFB involves the reaction of 2,4-difluoroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to yield DFB. The yield of DFB from this synthesis method is typically around 70-80%.

Scientific Research Applications

DFB has been extensively studied for its potential applications in the treatment of diabetes. It has been shown to stimulate insulin secretion from pancreatic beta cells, which can help to lower blood glucose levels. Additionally, DFB has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases such as cancer and neurodegenerative disorders.

properties

IUPAC Name

2-[(2,4-difluorophenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO4S/c14-8-5-6-12(10(15)7-8)21(19,20)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNGFJAOVXUSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-difluorophenyl)sulfonylamino]benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.